molecular formula C21H19N3O2S B2681772 N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021218-36-9

N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2681772
CAS No.: 1021218-36-9
M. Wt: 377.46
InChI Key: JYPONGBWHNQHCB-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a 2,5-dimethylphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-4-5-14(2)17(10-13)22-20(25)19-12-27-21-23-18(11-24(19)21)15-6-8-16(26-3)9-7-15/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPONGBWHNQHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF can yield the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyphenyl and methylphenyl substituents influence oxidation pathways. Key reactions include:

Reaction TypeConditionsProducts/OutcomesReference
Methoxy Oxidation Strong oxidizing agents (e.g., KMnO₄, H₂O₂) under acidic conditionsConversion of methoxy (-OCH₃) to hydroxyl (-OH) or carbonyl (-COOH) groups
Thiazole Ring Oxidation Ozone or peroxidesCleavage of the thiazole ring, forming sulfonic acid derivatives
  • Mechanistic Insight : The methoxy group’s electron-donating nature stabilizes intermediates during oxidation, while the thiazole ring’s sulfur atom is prone to electrophilic attack.

Nucleophilic Substitution

The carboxamide (-CONH-) and electron-deficient positions on the imidazo-thiazole core facilitate nucleophilic substitution:

Target SiteReagentsProductsReference
Carboxamide Group Hydrazine (NH₂NH₂) in ethanolFormation of hydrazide derivatives
Thiazole C-5 Position Alkyl halides (R-X) in DMFAlkylation at the electron-deficient C-5 position
  • Example : Reaction with methyl iodide yields N-(2,5-dimethylphenyl)-5-methyl-6-(4-methoxyphenyl)imidazo[2,1-b] thiazole-3-carboxamide .

Cycloaddition and Ring-Opening Reactions

The conjugated π-system of the imidazo-thiazole scaffold participates in cycloadditions:

Reaction TypeConditionsProductsReference
Diels-Alder Heat with dienophiles (e.g., maleic anhydride)Formation of bicyclic adducts
Ring-Opening Strong bases (e.g., NaOH)Cleavage to form thioamide intermediates

Functional Group Modifications

The carboxamide and aryl groups undergo targeted transformations:

Hydrolysis

ConditionsProductsReference
Acidic (HCl/H₂O)Carboxylic acid derivative
Basic (NaOH/EtOH)Amine and COO⁻ intermediates

4.2

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H19N3O2S
  • Molecular Weight : 373.46 g/mol
  • IUPAC Name : N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
  • CAS Number : 1021218-36-9

The compound features a unique imidazo-thiazole structure that contributes to its biological activity. The presence of methoxy and dimethyl groups enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance:

  • A series of imidazo[2,1-b][1,3]thiazole compounds were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 6.25 mg/ml .
  • The compound's structure allows it to interact with bacterial enzymes and disrupt metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anticancer Research

The anticancer potential of this compound has been explored in various studies:

  • Research shows that thiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in several cancer cell lines. For example, derivatives have shown effectiveness against liver carcinoma cells (HepG-2) by disrupting tubulin polymerization .
  • The structural modifications in this compound enhance its affinity for cancer cell targets, suggesting its potential for use in targeted cancer therapies.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's ability to modulate enzyme activity:

  • It has been reported that imidazo[2,1-b][1,3]thiazoles can act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including pH regulation and ion transport. The inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and epilepsy .
  • The specific interactions between the compound and CA are still under investigation but suggest a promising avenue for drug development.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration TestedObserved Effect
AntimicrobialMycobacterium tuberculosis6.25 mg/mlSignificant inhibition
AnticancerHepG-2 (liver carcinoma)VariesInduction of apoptosis
Enzyme InhibitionCarbonic AnhydraseVariesInhibition observed

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its anti-mycobacterial activity . The compound binds to the active site of the enzyme, disrupting its function and thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :
    The 4-methoxyphenyl group in the target compound and Compound 5h enhances solubility compared to halogenated analogs (e.g., 5f, 5g with 4-ClPh in ). However, the carboxamide group in the target compound may reduce solubility relative to acetamide derivatives like 5h due to increased hydrogen-bonding capacity .
  • Lipophilicity: The 2,5-dimethylphenyl carboxamide in the target compound likely increases lipophilicity compared to ND-11543’s trifluoromethyl-phenoxy substituent, which combines hydrophobic and polar characteristics .

Biological Activity

N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H19N3O2S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 1021218-36-9

The compound features a complex structure that includes multiple aromatic rings and a thiazole moiety, contributing to its unique biological profile.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as pantothenate synthetase in Mycobacterium tuberculosis, which is crucial for bacterial survival and proliferation.
  • Cytotoxic Activity : It demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has exhibited IC50 values in the submicromolar range against murine leukemia (L1210) and human cervical carcinoma (HeLa) cells .
  • Selective Targeting : The compound's structural characteristics allow it to selectively interact with certain biological targets, modulating signaling pathways involved in cancer progression and microbial resistance.

Biological Activity Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeL1210 (murine leukemia)< 0.5
AntiproliferativeHeLa (human cervix)< 0.5
Anti-mycobacterialMycobacterium tuberculosis7.05
Enzyme InhibitionPantothenate synthetaseNot specified

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Properties : A study demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit potent cytotoxicity against a range of cancer cell lines. The presence of specific substituents on the phenyl rings significantly enhances their activity against tumor cells .
  • Anti-tubercular Activity : Research indicated that this compound shows selective inhibition against Mycobacterium tuberculosis, with minimal toxicity towards normal cells. This selectivity is crucial for developing effective treatments with fewer side effects .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications in the substituents can lead to enhanced biological activity. For example, introducing electron-withdrawing groups has been linked to increased potency against cancer cell lines and microbial targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, and how is its structure confirmed?

  • Synthesis : The compound is synthesized via multi-step heterocyclization. Key steps include:

  • Condensation of substituted phenyl precursors with thiourea derivatives under reflux in acetonitrile or DMF .
  • Cyclization using iodine and triethylamine in DMF to form the imidazo[2,1-b]thiazole core .
  • Final carboxamide formation via coupling reactions with activated carboxylic acids or esters .
    • Characterization :
  • IR Spectroscopy : Confirms C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR verifies carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns confirm the molecular formula .

Q. What are the critical spectral markers in distinguishing regioisomers of imidazo[2,1-b]thiazole derivatives?

  • ¹H NMR : Substituent positions on the phenyl rings alter coupling patterns. For example, para-methoxy groups show singlet protons, while ortho-substituents exhibit splitting .
  • ¹³C NMR : Chemical shifts of carbonyl carbons vary based on electronic effects from substituents (e.g., electron-withdrawing groups deshield carbons) .
  • MS/MS Fragmentation : Distinct fragmentation pathways (e.g., loss of methoxy groups or methylphenyl fragments) differentiate regioisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the imidazo[2,1-b]thiazole core during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates .
  • Catalysis : Triethylamine or K₂CO₃ facilitates deprotonation, accelerating heterocycle formation .
  • Temperature Control : Reflux (80–100°C) balances reaction rate and side-product formation .
  • Example : A 76% yield was achieved for a related imidazo-thiazole using acetonitrile reflux and triethylamine .

Q. What mechanistic insights explain byproduct formation during the cyclization step, and how can these be mitigated?

  • Byproducts : Competing pathways, such as incomplete cyclization or oxidation of sulfur atoms, generate thiazolidinone or sulfoxide derivatives .
  • Mitigation Strategies :

  • Use of HgO in glacial acetic acid promotes dehydrosulfurization, reducing sulfur-related byproducts .
  • Strict inert atmosphere (N₂/Ar) prevents oxidation .

Q. How should researchers design in vitro assays to evaluate the anticancer potential of this compound, and how can contradictory activity data be resolved?

  • Assay Design :

  • Cell Lines : Use panels (e.g., NCI-60) to assess selectivity across cancer types .
  • Mechanistic Studies : Include kinase inhibition assays (e.g., EGFR, VEGFR) and apoptosis markers (caspase-3/7) .
    • Data Contradictions :
  • Dose-Dependent Effects : Low vs. high concentrations may show opposing effects (e.g., cytostatic vs. cytotoxic) .
  • Metabolic Stability : Check for metabolite interference using liver microsome assays .

Q. What computational strategies predict the binding affinity of this compound to biological targets like kinases?

  • Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with ATP-binding pockets of kinases .
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values to optimize activity .

Q. How does salt formation (e.g., hydrochloride) influence the solubility and bioavailability of this compound?

  • Solubility : Hydrochloride salts enhance aqueous solubility via protonation of basic nitrogen atoms .
  • Bioavailability : Salt forms improve dissolution rates in gastrointestinal media, as seen in related imidazo-thiazole hydrochlorides .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for cyclization to prevent hydrolysis .
  • Data Validation : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .

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